Head-to-Head In Vivo Hepatic Gene Silencing Potency: DLinDMA vs. DLin-MC3-DMA
In a direct head-to-head comparison of hepatic gene silencing activity following systemic administration, LNPs formulated with DLin-MC3-DMA achieved gene silencing potency approximately 1,000-fold higher than those formulated with DLinDMA [1]. This three-order-of-magnitude improvement represents a fundamental advance in LNP design and underscores the limitations of DLinDMA as a delivery vehicle for achieving robust in vivo target knockdown.
| Evidence Dimension | Hepatic gene silencing activity |
|---|---|
| Target Compound Data | Baseline activity (relative potency = 1x) |
| Comparator Or Baseline | DLin-MC3-DMA: ~1000× higher activity |
| Quantified Difference | Approximately 1,000-fold (three orders of magnitude) improvement |
| Conditions | Systemic (intravenous) administration of siRNA-LNPs in murine hepatocyte models |
Why This Matters
This quantitative difference defines the selection boundary: DLinDMA serves as the foundational benchmark and comparator standard for evaluating next-generation ionizable lipids, not as the optimal choice for applications demanding maximal hepatic gene silencing potency.
- [1] 艾伟拓(上海)医药科技有限公司. 新型阳离子脂质,可电离化阳离子脂质的典范DLin-MC3-DMA. 2021. View Source
